N-(3-Fluoro-4-methylphenyl)acetamide CAS number 458-10-6
N-(3-Fluoro-4-methylphenyl)acetamide CAS number 458-10-6
Technical Whitepaper: N-(3-Fluoro-4-methylphenyl)acetamide (CAS 458-10-6)
Executive Summary
N-(3-Fluoro-4-methylphenyl)acetamide (CAS 458-10-6), also known as 3'-Fluoro-4'-methylacetanilide, is a specialized fluorinated building block critical to modern medicinal chemistry. It serves as a primary intermediate in the synthesis of next-generation topoisomerase I inhibitors, specifically analogues of Camptothecin (e.g., Exatecan), and is utilized to modulate metabolic stability in antibiotic scaffolds. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, structural characterization, and pharmaceutical applications.
[1][2][3]
Compound Identification
| Property | Specification |
| CAS Number | 458-10-6 |
| IUPAC Name | N-(3-Fluoro-4-methylphenyl)acetamide |
| Synonyms | 3'-Fluoro-4'-methylacetanilide; Acetamide, N-(3-fluoro-4-methylphenyl)- |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| SMILES | CC(=O)Nc1ccc(C)c(F)c1 |
| InChI Key | OGBZMQPBYUMNRI-UHFFFAOYSA-N |
Physicochemical Properties
| Parameter | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Typical for acetanilides |
| Melting Point | 112–115 °C (Predicted/Range) | Note: Isomer N-(4-fluoro-3-methylphenyl)acetamide melts at 77°C. 458-10-6 typically exhibits higher lattice energy. |
| Boiling Point | ~296.7 °C at 760 mmHg | Predicted |
| Flash Point | 133.2 °C | Standard closed cup |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water | |
| pKa | ~14 (Amide NH) | Non-basic amide nitrogen |
Part 2: Synthetic Pathways & Optimization
The synthesis of CAS 458-10-6 is a classic nucleophilic acyl substitution, yet optimization is required to minimize di-acetylation and ensure high purity for pharmaceutical applications.
Protocol: Acetylation of 3-Fluoro-4-methylaniline
Reagents:
-
Acylating Agent: Acetic Anhydride (
) -
Solvent: Glacial Acetic Acid or Toluene
-
Catalyst/Base: Pyridine (optional, for acid scavenging) or Sodium Acetate
Experimental Workflow:
-
Dissolution: Charge a 3-neck round-bottom flask with 3-Fluoro-4-methylaniline (1.0 eq) and Glacial Acetic Acid (5-10 volumes).
-
Addition: Add Acetic Anhydride (1.1 eq) dropwise over 20 minutes at room temperature. The reaction is exothermic; maintain temperature <40°C.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor conversion via TLC (Eluent: Hexane/EtOAc 7:3). The amine spot (
~0.4) should disappear, replaced by the amide ( ~0.2). -
Quench & Workup: Pour the reaction mixture into ice-cold water (20 volumes). Stir vigorously for 30 minutes to precipitate the product.
-
Purification: Filter the white precipitate. Wash with cold water (3x) to remove acetic acid. Recrystallize from Ethanol/Water (8:2) to yield N-(3-Fluoro-4-methylphenyl)acetamide as white needles.
Reaction Mechanism: The amine nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. The elimination of acetate restores the carbonyl, yielding the amide.
Figure 1: Mechanistic pathway for the acetylation of 3-fluoro-4-methylaniline.
Part 3: Analytical Characterization
Validating the structure requires distinguishing the regiochemistry of the fluorine and methyl groups.
1H NMR Interpretation (DMSO-d6, 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.95 | Singlet (br) | 1H | -NH- | Amide proton (exchangeable with |
| 7.45 | Doublet of Doublets | 1H | Ar-H (C2) | Large coupling to F ( |
| 7.20 | Multiplet | 1H | Ar-H (C6) | Ortho to N, meta to F. |
| 7.15 | Triplet/Multiplet | 1H | Ar-H (C5) | Ortho to Methyl, meta to F. |
| 2.15 | Singlet (d) | 3H | Ar-CH₃ | Appears as a doublet or broadened singlet due to long-range coupling with F ( |
| 2.02 | Singlet | 3H | -COCH₃ | Acetyl methyl group (sharp singlet). |
Key Diagnostic: The aromatic methyl group at ~2.15 ppm often shows splitting (doublet) due to the adjacent fluorine atom (
Part 4: Pharmaceutical Applications[7][8]
1. Exatecan & Camptothecin Analogues CAS 458-10-6 is a strategic intermediate in the synthesis of Exatecan , a potent topoisomerase I inhibitor used in Antibody-Drug Conjugates (ADCs) like Trastuzumab Deruxtecan.
-
Role: The acetanilide moiety serves as the scaffold for the "A-ring" of the camptothecin core.
-
Process: The acetanilide undergoes nitration, reduction, and subsequent cyclization to form the tricyclic core required for the camptothecin skeleton.
2. Fluorine Bioisosterism The inclusion of fluorine at the 3-position (ortho to the methyl, meta to the nitrogen) serves two purposes:
-
Metabolic Blocking: It prevents oxidative metabolism at the electron-rich aromatic ring, extending the half-life of the drug.
-
Lipophilicity: Increases
, improving membrane permeability compared to the non-fluorinated analogue.
Figure 2: Role of CAS 458-10-6 in the synthesis of Camptothecin derivatives (Exatecan).[3]
Part 5: Safety & Handling
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Use within a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link][4]
- World Intellectual Property Organization (2022).Patent WO2022000868A1: Intermediate for synthesizing camptothecin derivative.
-
Royal Society of Chemistry (2016). Comprehensive Organic Chemistry Experiments: Synthesis of Acetanilides. Retrieved from [Link][1][5][6][7][8]
Sources
- 1. 3-Fluoro-4-methylaniline | 452-77-7 [chemicalbook.com]
- 2. 452-77-7 | 3-Fluoro-4-methylaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. Curcumin - CAS-Number 458-37-7 - Order from Chemodex [chemodex.com]
- 4. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Structure-Activity Relationships of A-Ring-Substituted Aromathecin Topoisomerase I Inhibitors Strongly Support a Camptothecin-Like Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 8. WO2013149996A1 - Substituted tricyclic compounds with activity towards ep1 receptors - Google Patents [patents.google.com]
